16,16,17-D-3-Testosterone D-glucuronide
Overview
Description
16,16,17-D-3-Testosterone D-glucuronide is a synthetic derivative of testosterone, a primary male sex hormone and anabolic steroid. This compound is often used in scientific research to study testosterone metabolism and its physiological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,16,17-D-3-Testosterone D-glucuronide typically involves the glucuronidation of testosterone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses glucuronosyltransferase enzymes, while chemical methods involve the use of glucuronic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
16,16,17-D-3-Testosterone D-glucuronide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to its corresponding alcohol or hydrocarbon forms.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
16,16,17-D-3-Testosterone D-glucuronide is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways of testosterone and its derivatives.
Biology: Investigating the role of testosterone in cellular processes and its effects on gene expression.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of testosterone-based therapies.
Industry: Developing and testing new anabolic steroids and hormone replacement therapies.
Mechanism of Action
The mechanism of action of 16,16,17-D-3-Testosterone D-glucuronide involves its interaction with androgen receptors. Upon binding to these receptors, it influences the transcription of specific genes, leading to various physiological effects such as muscle growth and secondary sexual characteristics.
Comparison with Similar Compounds
Similar Compounds
Testosterone: The parent compound, widely studied for its anabolic and androgenic effects.
Testosterone propionate: A testosterone ester used in hormone replacement therapy.
Testosterone enanthate: Another esterified form of testosterone with a longer half-life.
Uniqueness
16,16,17-D-3-Testosterone D-glucuronide is unique due to its glucuronide moiety, which affects its solubility, metabolism, and excretion. This makes it particularly useful for studying the metabolic fate of testosterone and its derivatives in biological systems.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O8.Na/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31;/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31);/q;+1/p-1/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXKYFINRYJTDA-XHPOIRKISA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=CC(=O)CCC35C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=CC(=O)CC[C@]35C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NaO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4145-59-9 | |
Record name | Testosterone b-D-glucuronide sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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